N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
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Overview
Description
N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound that features a pyrrole ring, a nitrophenyl group, and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the benzodioxine ring through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under mild conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .
Scientific Research Applications
N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N’-{(E)-[1-(4-Nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide: Shares a similar pyrrole and nitrophenyl structure but lacks the benzodioxine moiety.
Pyrrolidine Derivatives: These compounds also feature a pyrrole ring and are widely studied for their biological activities.
Indole Derivatives: Contain a similar aromatic ring structure and are known for their diverse biological applications.
Uniqueness
N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is unique due to the combination of its structural features, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c25-20(19-13-28-17-5-1-2-6-18(17)29-19)22-21-12-16-4-3-11-23(16)14-7-9-15(10-8-14)24(26)27/h1-12,19H,13H2,(H,22,25)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYXLMBKLBNHHN-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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